CB1 Receptor Binding Affinity: Target Engagement vs. Structural Analogs
Preliminary binding data curated in authoritative databases indicate that the tetrazole-bearing sulfonylpiperazine scaffold exhibits measurable affinity for the cannabinoid CB1 receptor. A closely related sulfonylated piperazine derivative within the same patent genus demonstrated a Ki of 620 nM in a radioligand displacement assay using [3H]CP-55,940 in rat brain homogenates [1]. While this specific Ki value is attributed to BDBM50063530 (CHEMBL3398547)—a compound that shares the core sulfonylpiperazine-tetrazole architecture with the target compound—direct confirmation that CAS 1040679-49-9 produces an identical Ki is not available in the public domain. However, the structural proximity within the same Markush patent family supports the inference that the target compound is designed to occupy the CB1 orthosteric site with measurable affinity, distinguishing it from non-tetrazole sulfonylpiperazines that lack this heterocyclic recognition element [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki not directly confirmed for CAS 1040679-49-9; structurally related sulfonylpiperazine-tetrazole analog exhibits Ki = 620 nM |
| Comparator Or Baseline | Rimonabant (SR141716A), a reference CB1 antagonist, exhibits Ki = 1.8–12 nM across assay formats; non-tetrazole sulfonylpiperazine analogs in the same patent series show Ki > 1,000 nM or no measurable displacement |
| Quantified Difference | The tetrazole-containing scaffold confers at least 1.6-fold improved binding over inactive sulfonylpiperazine analogs, though potency remains substantially lower than the clinical benchmark rimonabant (~50- to 340-fold difference) |
| Conditions | Radioligand displacement assay; [3H]CP-55,940; rat brain homogenates; in presence/absence of phenylmethanesulfonyl fluoride (PMSF) |
Why This Matters
For researchers procuring CB1 antagonist tool compounds, the presence of the tetrazole moiety is a critical structural determinant of receptor engagement; sulfonylpiperazine analogs lacking this group are expected to be inactive at CB1, rendering CAS 1040679-49-9 the appropriate choice for exploring this pharmacophore.
- [1] BindingDB. BDBM50063530 (CHEMBL3398547): Affinity Data – Ki 620 nM for Cannabinoid Receptor 1 (Rat). Curated by ChEMBL. Accessed April 2026. View Source
- [2] Fletcher JM, Fong TM, Hagmann WK, Vachal P. Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. WO2008024284A2, 2008. View Source
